Technical Whitepaper: 3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4)
Technical Whitepaper: 3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4)
Executive Summary
3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4) is a specialized diaryl ether scaffold utilized primarily in the synthesis of Type II kinase inhibitors. Characterized by its unique 2-phenoxy substitution pattern, this compound serves as a critical "bent" conformational lock, distinguishing it from the linear 4-phenoxy motifs found in first-generation inhibitors like Sorafenib.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, analytical characterization, and applications in structure-based drug design (SBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The steric bulk of the chlorine atom at the 3-position, combined with the flexibility of the ether linkage at the 2-position, imparts a distinct rotational constraint. This "ortho-effect" is often leveraged to freeze bioactive conformations in the ATP-binding pocket of target kinases.
Structural Data
| Property | Specification |
| CAS Number | 937604-57-4 |
| IUPAC Name | 3-Chloro-2-(3-fluorophenoxy)aniline |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| SMILES | Nc1cccc(Cl)c1Oc2cccc(F)c2 |
| Appearance | Off-white to light brown solid |
Physicochemical Parameters[5][9][11][12]
| Parameter | Value (Predicted/Exp) | Significance in Drug Design |
| LogP | 3.2 - 3.5 | Moderate lipophilicity; ideal for membrane permeability. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic amine; reduced protonation at physiological pH compared to alkyl amines. |
| H-Bond Donors | 2 (NH₂) | Critical for hinge region binding (e.g., Glu/Asp backbone interactions). |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor; Fluorine modulates local electronics. |
| Rotatable Bonds | 2 | Allows induced fit within the hydrophobic pocket (Back pocket/Solvent front). |
Synthesis & Manufacturing Strategy
The synthesis of CAS 937604-57-4 requires a regioselective Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the convergent synthesis pathway, utilizing 2-Fluoro-3-chloronitrobenzene as the key electrophile to ensure regioselectivity.
Detailed Experimental Protocol
Step 1:
Ether Formation
Rationale: Fluorine is a superior leaving group to chlorine in
-
Reagents: 2-Fluoro-3-chloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Charge a reaction vessel with 3-fluorophenol and
in DMF. Stir at RT for 30 mins to generate the phenoxide. -
Add 2-Fluoro-3-chloronitrobenzene dropwise.
-
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the nitrobenzene.
-
Workup: Cool to RT, pour into ice water. The nitro-intermediate typically precipitates. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.
-
Step 2: Chemoselective Nitro Reduction
Rationale: Standard hydrogenation (
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (4:1 v/v).
-
Procedure:
-
Suspend the nitro intermediate in Ethanol/Water.[2]
-
Add Iron powder and
. -
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate.
-
Partition between Ethyl Acetate and saturated
. Dry organic layer over and concentrate.[3][4] -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields the pure aniline.[4]
-
Analytical Characterization & Quality Control
Trustworthiness in research relies on rigorous validation. The following spectral signatures confirm the identity of CAS 937604-57-4.
Expected NMR Signatures ( )
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H NMR | 3.80 – 4.20 | Broad Singlet (2H) | NH₂ (Amino protons) |
| ¹H NMR | 6.50 – 6.70 | Multiplet | Aniline ring protons (H4, H5, H6) |
| ¹H NMR | 6.80 – 7.30 | Multiplet | Phenoxy ring protons (Characteristic F-coupling) |
| ¹⁹F NMR | -110 to -115 | Singlet/Multiplet | Aryl-F signal |
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
Applications in Drug Discovery[1][14][15]
This scaffold is highly valued for its ability to target the DFG-out conformation of kinases (Type II inhibition).
Pharmacophore Mapping
The 3-chloro group often occupies a hydrophobic pocket adjacent to the gatekeeper residue, while the 3-fluorophenoxy moiety extends into the allosteric back-pocket.
[5]
Target Classes
-
p38 MAP Kinase: Inhibition of cytokine production in inflammatory pathways.
-
c-Met / VEGFR: Tyrosine kinases involved in angiogenesis and tumor metastasis.
-
Raf Kinase: The diaryl ether motif is structurally homologous to the core of Sorafenib and Regorafenib.
Safety & Handling (SDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled as a hazardous aniline derivative.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilenes are prone to oxidation (darkening) upon air exposure.
References
-
BLDpharm. (2024). Product Analysis: 3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4).[6] Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted anilines and diaryl ethers. Retrieved from
-
BenchChem. (2025).[7][8] Technical Guide to Chloro-fluoroaniline Synthesis. Retrieved from
-
ChemicalBook. (2024). Synthesis of Phenoxy-aniline Intermediates.[2] Retrieved from
-
Google Patents. (2017). Patent CN106631715A: Preparation method of fluorophenoxy aniline derivatives. Retrieved from
Sources
- 1. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 2. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 6. 937604-57-4|3-Chloro-2-(3-fluorophenoxy)aniline|BLDpharm [bldpharm.com]
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